molecular formula C14H22N4O2 B13090223 (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B13090223
M. Wt: 278.35 g/mol
InChI Key: QXJMTEKBJKYFBI-NSHDSACASA-N
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Description

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrazine ring attached to a piperidine moiety, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the piperidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazine ring structure and are known for their biological activities.

    Pyrrolopyrazines: These derivatives also contain a pyrazine ring and exhibit various biological activities, including kinase inhibition.

Uniqueness

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate is unique due to its specific combination of a pyrazine ring with a piperidine moiety and a tert-butyl ester group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl (3S)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

QXJMTEKBJKYFBI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2

Origin of Product

United States

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